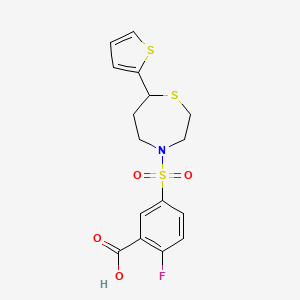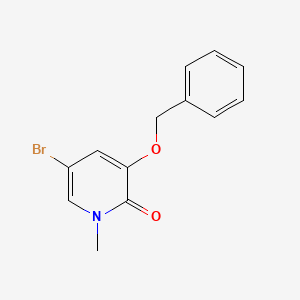
3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one
Vue d'ensemble
Description
The compound “3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), nitrogen (N), and bromine (Br) atoms. The “benzyloxy” and “pyridin-2(1H)-one” parts suggest that it might have aromatic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like benzylic oxidations and reductions . Protodeboronation of pinacol boronic esters has also been reported for similar compounds .Chemical Reactions Analysis
The compound might undergo various chemical reactions. For instance, benzylic compounds are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . Protodeboronation of similar compounds has also been reported .Applications De Recherche Scientifique
Synthesis of Benzyl Ethers
One application involves the conversion of alcohols into benzyl ethers using pyridinium salts, demonstrating the role of similar compounds in facilitating benzylation reactions. This process is highlighted in the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, which efficiently converts a wide range of alcohols into benzyl ethers upon warming, showing good to excellent yield (Poon & Dudley, 2006).
Asymmetric Synthesis
The compound also finds utility in asymmetric synthesis, as illustrated by the synthesis of enantiomerically pure 3-substituted piperidines from chiral non-racemic lactams. This involves direct alkylation with corresponding halides to obtain optically pure t-butyl acetate and 5-methylpyridine derivatives, showcasing the importance of similar compounds in enantioselective chemical synthesis (Micouin et al., 1994).
Electrochemical Reduction Studies
Another research application involves electrochemical studies, such as the reduction of pyridinium salts 3,5-disubstituted with electron-withdrawing groups. These studies help in understanding the electrochemical behavior of similar compounds, providing insights into the formation of dimers and their structures through electrochemical reduction processes (Carelli et al., 2002).
Drug Discovery Intermediates
Additionally, compounds like 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one serve as key intermediates in drug discovery, exemplified by the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. This compound's crystal structure and its role as an intermediate in pharmaceutical research highlight its significance in the development of new therapeutic agents (Li et al., 2012).
Organic Synthesis and Medicinal Chemistry
Furthermore, the compound's relevance extends to organic synthesis and medicinal chemistry, where it is utilized in the development of inhibitors targeting specific proteins, as seen in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors. These studies demonstrate the compound's utility in creating potent and selective inhibitors for therapeutic applications (Stock et al., 2011).
Propriétés
IUPAC Name |
5-bromo-1-methyl-3-phenylmethoxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIKPCZRYQDZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile](/img/structure/B2961641.png)

![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)
![(4-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2961647.png)

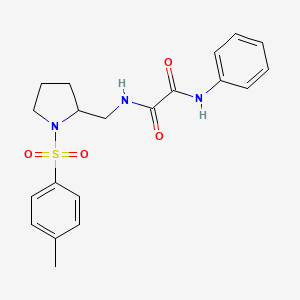

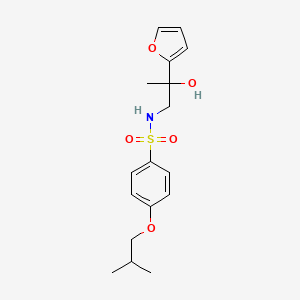
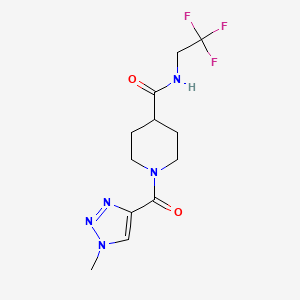

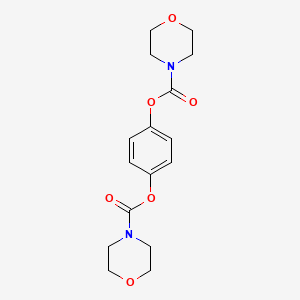
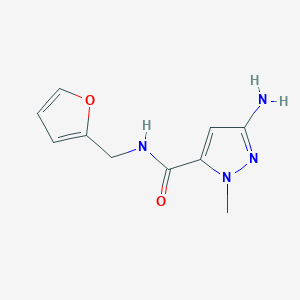
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2961662.png)
